3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea typically involves the reaction of 2-chloro-5-(morpholine-4-sulfonyl)aniline with thiourea under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-arylsulfonyl-3-acetylindole derivatives: These compounds have similar structural features and are also investigated for their biological activities.
Phenyl boronic acid derivatives: These compounds share some chemical properties and are used in similar applications, such as organic synthesis and biological studies.
Uniqueness
3-Amino-1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine-4-sulfonyl group, in particular, contributes to its potential as an enzyme inhibitor and its versatility in various chemical reactions.
Properties
IUPAC Name |
1-amino-3-(2-chloro-5-morpholin-4-ylsulfonylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3S2/c12-9-2-1-8(7-10(9)14-11(20)15-13)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,13H2,(H2,14,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPCRXRJNRGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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